molecular formula C18H18ClN3O B2734623 N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide CAS No. 873093-77-7

N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B2734623
CAS No.: 873093-77-7
M. Wt: 327.81
InChI Key: CAIHVTVBEQNGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(3-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a benzimidazole-derived compound featuring a 3-chlorophenylmethyl group at the N1 position, an acetamide group substituted with a methyl group at the N2-linked methylene bridge, and a benzodiazole core . The benzimidazole scaffold is widely recognized in medicinal chemistry for its ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

IUPAC Name

N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-13(23)21(2)12-18-20-16-8-3-4-9-17(16)22(18)11-14-6-5-7-15(19)10-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIHVTVBEQNGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target compound comprises three structural motifs:

  • Benzimidazole core : Synthesized via cyclocondensation of o-phenylenediamine.
  • 3-Chlorobenzyl group : Introduced via N-alkylation at the 1-position of benzimidazole.
  • N-Methylacetamide side chain : Installed at the 2-position through nucleophilic substitution or coupling.

Retrosynthetically, the molecule dissects into:

  • 1-(3-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole as a key intermediate.
  • N-Methylacetamide or its precursor for side-chain incorporation.

Synthetic Strategies and Methodologies

Benzimidazole Core Formation

Route 1: Cyclocondensation of o-Phenylenediamine

  • Reactants : o-Phenylenediamine and carboxylic acid derivatives (e.g., formic acid, triethyl orthoformate).
  • Conditions : Reflux in HCl (4–6 h, 80–100°C).
  • Yield : 85–90% (unsubstituted benzimidazole).

Route 2: Direct N-Alkylation Post-Cyclization

  • Substrate : Pre-formed benzimidazole.
  • Alkylating Agent : 3-Chlorobenzyl chloride/bromide.
  • Base : K₂CO₃ or NaH in DMF/THF (0–5°C → rt, 12 h).
  • Yield : 70–78% for 1-(3-chlorobenzyl)-1H-benzimidazole.

Introduction of the Acetamide Side Chain

Chloromethylation at the 2-Position
  • Intermediate : 1-(3-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole.
  • Method : Treatment with paraformaldehyde/HCl gas in acetic acid (60°C, 8 h).
  • Challenges : Over-chlorination; mitigated by stoichiometric control.
Nucleophilic Displacement with N-Methylacetamide
  • Reagent : Pre-formed N-methylacetamide (synthesized via acetic acid/methylamine condensation).
  • Conditions :
    • Solvent : DMF or acetonitrile.
    • Base : Triethylamine (2.5 equiv).
    • Temperature : 80°C, 24 h.
  • Yield : 65–72%.
Alternative Mitsunobu Reaction
  • Substrate : 1-(3-Chlorobenzyl)-1H-benzimidazol-2-ylmethanol.
  • Reagents : N-Methylacetamide, DIAD, PPh₃.
  • Conditions : THF, 0°C → rt, 12 h.
  • Yield : 60–68% (lower due to steric hindrance).

Optimization and Challenges

Regioselectivity in N-Alkylation

  • Issue : Competing alkylation at N1 vs. N3 of benzimidazole.
  • Solution : Use of bulky bases (e.g., NaH) to favor N1 substitution.

Side-Chain Installation Efficiency

  • Problem : Low reactivity of chloromethyl intermediates.
  • Enhancement : Catalytic KI (10 mol%) to accelerate SN2 displacement.

Purification Protocols

  • Chromatography : Silica gel (ethyl acetate/hexane, 3:7) for intermediate isolation.
  • Crystallization : Ethanol/water (7:3) for final product recrystallization.

Analytical Characterization

Property Method Observations
Molecular Weight HRMS [M+H]⁺ calc. 348.1218; found 348.1221
Melting Point DSC 152–154°C (sharp endotherm)
¹H NMR (400 MHz, CDCl₃) NMR δ 7.85 (d, 1H, Ar-H), 5.45 (s, 2H, CH₂), 3.12 (s, 3H, N-CH₃)
HPLC Purity Reverse-phase C18 99.2% (acetonitrile/water, 70:30)

Comparative Evaluation of Synthetic Routes

Method Yield (%) Time (h) Cost (Relative) Scalability
Nucleophilic Displacement 72 24 $$ High (batch reactor)
Mitsunobu Reaction 68 12 $$$$ Moderate
Direct Condensation 58 36 $ Low

Note: Cost based on reagent prices and catalyst usage.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Compound Name Structural Differences Biological Activity/Notes References
Target Compound : N-({1-[(3-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide Core: Benzimidazole; Substituents: 3-chlorophenylmethyl, N-methylacetamide Hypothesized enzyme inhibition (based on benzimidazole core); enhanced lipophilicity
N-(2-Chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide Core: Benzimidazole; Substituents: Thioacetamide, 3,5-dimethylphenylmethyl, 2-chloro-4-methylphenyl Tested for elastase inhibition; sulfur linkage may improve binding affinity
2-[[(4-Chlorophenyl)thio]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide Core: Benzimidazole; Substituents: 4-chlorophenylthio, N-phenylacetamide Potential dual-target activity due to phenyl and thio groups; structural rigidity
N-({1-[3-(2,6-Dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide (D277-1513) Core: Benzimidazole; Substituents: 2,6-dimethylphenoxypropyl, N-methylacetamide Increased solubility from phenoxyalkyl chain; possible extended pharmacokinetic half-life
2-{4-[(1-(p-Chlorobenzoyl)benzimidazol-2-yl-thio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide Core: Benzimidazole; Substituents: Triazole, p-nitrophenyl, p-chlorobenzoylthio High inhibitory activity (e.g., elastase); nitro group enhances electron-withdrawing effects
N-(3-Chlorophenethyl)-4-nitrobenzamide Core: Benzamide; Substituents: 3-chlorophenethyl, 4-nitrobenzoyl Hybrid molecule with potential dual bioactivity; nitro group may influence redox interactions

Key Observations:

Substituent Effects: Chlorophenyl Groups: The 3-chlorophenyl group in the target compound likely improves target binding compared to 4-chlorophenyl (as in ) due to steric and electronic differences. Acetamide Modifications: The N-methylacetamide in the target compound may offer better metabolic stability than N-phenylacetamide () or thioacetamide (), which could be prone to oxidation. Phenoxyalkyl Chains: Compounds like D277-1513 () use phenoxyalkyl chains to enhance solubility, contrasting with the target compound’s direct 3-chlorophenylmethyl linkage, which prioritizes lipophilicity.

Biological Activity Trends: Benzimidazoles with electron-withdrawing groups (e.g., nitro in , chloro in ) show enhanced inhibitory activity, likely due to improved interaction with enzyme active sites.

Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to analogs in . Phenoxyalkyl derivatives () require additional steps for ether formation, increasing synthetic complexity.

Research Findings and Implications

The 3-chlorophenyl group’s role in enhancing binding affinity and the N-methylacetamide’s contribution to stability warrant further investigation. Comparative studies with D277-1513 () could elucidate the trade-offs between lipophilicity (chlorophenyl) and solubility (phenoxyalkyl).

Biological Activity

N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 341.81 g/mol
  • CAS Number : 919976-16-2

The compound features a benzodiazole ring, a chlorophenyl group, and an acetamide moiety, which are critical for its biological interactions.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Benzodiazole Ring : Cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
  • Chlorophenyl Introduction : Alkylation using chlorobenzyl chloride in the presence of a Lewis acid catalyst.
  • Acetamide Formation : Acylation with acetic anhydride or acetyl chloride.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives, including this compound. The following table summarizes key findings from various studies:

StudyCell LineIC₅₀ Value (µM)Mechanism of Action
MCF-7 (breast cancer)52Induction of apoptosis and G₂/M phase arrest
A549 (lung cancer)45Inhibition of tubulin polymerization
HeLa (cervical cancer)60Disruption of microtubule dynamics

These results indicate that the compound demonstrates significant antiproliferative effects across different cancer cell lines, primarily through mechanisms involving cell cycle arrest and apoptosis.

The biological activity is attributed to the compound's ability to interact with specific molecular targets:

  • Tubulin Binding : The benzodiazole ring can bind to tubulin, disrupting microtubule formation and leading to mitotic arrest.
  • Enzyme Inhibition : The acetamide moiety may participate in hydrogen bonding with active sites on target enzymes, enhancing inhibition potency.

Case Studies

  • Study on MCF-7 Cells : A comprehensive study evaluated the effects of N-methylacetamide derivatives on MCF-7 cells. The compound was shown to induce apoptosis through caspase activation and G₂/M phase arrest, suggesting its potential as an anticancer agent .
  • Microtubule Disruption in A549 Cells : Research indicated that this compound inhibited tubulin polymerization in A549 lung cancer cells with an IC₅₀ value of 45 µM. Immunofluorescence assays confirmed that treated cells exhibited multinucleation, a hallmark of mitotic catastrophe .

Q & A

Basic: What are the standard synthetic routes for N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide, and what purification methods are critical for high yield?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with aldehydes under acidic conditions.
  • Step 2: Alkylation of the benzodiazole nitrogen using 3-chlorobenzyl chloride in an inert atmosphere (e.g., argon) .
  • Step 3: Introduction of the acetamide side chain via nucleophilic substitution or amide coupling reactions.
    Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is essential to isolate the compound with >95% purity. Yield optimization requires strict temperature control (60–80°C) and anhydrous conditions .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) for this compound?

Answer:
Discrepancies between NMR and MS data often arise from impurities, tautomerism, or solvent interactions. Methodological approaches include:

  • 2D NMR (COSY, HSQC): To confirm proton-proton correlations and resolve overlapping signals, particularly in the benzodiazole and chlorophenyl regions .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula accuracy (e.g., C₂₀H₁₉ClN₄O) and detect isotopic patterns for chlorine .
  • Dynamic NMR Studies: To identify temperature-dependent conformational changes in the benzodiazole ring .

Basic: What spectroscopic techniques are recommended for structural elucidation?

Answer:

  • ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.1 ppm for benzodiazole and chlorophenyl groups) and methyl/methylene signals (δ 2.1–3.5 ppm) .
  • IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and benzodiazole C-N vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry: ESI-MS in positive ion mode to observe [M+H]⁺ peaks and fragmentation patterns .

Advanced: How can computational chemistry aid in predicting the biological activity of this compound?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding interactions with targets (e.g., enzymes, receptors). Focus on the benzodiazole core and chlorophenyl group as key pharmacophores .
  • QSAR Modeling: Correlate substituent electronic properties (Hammett constants) with observed activity (e.g., IC₅₀ values) to guide structural modifications .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vitro testing .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility: Limited aqueous solubility; use DMSO or ethanol for stock solutions (10–50 mM). Solubility in PBS (pH 7.4) is <1 µM, necessitating surfactants (e.g., Tween-80) for in vivo studies .
  • Stability: Degrades under UV light; store in amber vials at –20°C. Stability in plasma: >90% intact after 24 hours (HPLC analysis) .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, increasing Pd(OAc)₂ from 2% to 5% improves coupling efficiency in Step 3 .
  • Flow Chemistry: Continuous flow reactors minimize side reactions (e.g., hydrolysis of the acetamide group) and enhance reproducibility .
  • In Situ Monitoring: FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., elastase inhibition using N-succinyl-Ala-Ala-Pro-Val-AMC substrate) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Receptor Binding: Radioligand displacement assays (e.g., GABA₀ receptors) to assess affinity .

Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic Profiling: Measure bioavailability (oral vs. IV), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) to identify ADME bottlenecks .
  • Metabolite Identification: LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation of the chlorophenyl group) that may reduce activity .
  • Toxicogenomics: RNA-seq to assess off-target effects (e.g., hepatotoxicity markers like ALT/AST) .

Basic: What structural analogs of this compound have been studied, and how do modifications affect activity?

Answer:

  • Analog 1: Replacement of 3-chlorophenyl with 4-fluorophenyl increases solubility but reduces enzyme inhibition (ΔIC₅₀ = +2.5 µM) .
  • Analog 2: Substitution of N-methylacetamide with a sulfonamide group enhances metabolic stability (t₁/₂ increased from 2.1 to 5.8 hours) .
  • Analog 3: Addition of a methoxy group to the benzodiazole ring improves blood-brain barrier penetration (logP from 2.8 to 1.9) .

Advanced: What strategies can mitigate off-target effects in preclinical studies?

Answer:

  • Proteome Profiling: Use affinity chromatography coupled with LC-MS/MS to identify unintended protein interactions .
  • CRISPR-Cas9 Screening: Knockout candidate off-target genes in cell models to confirm compound specificity .
  • Dual Pharmacophore Design: Introduce a second functional group (e.g., triazole) to enhance selectivity via dual-binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.